Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxyetodolac

COX inhibition prostaglandin biosynthesis in vitro pharmacology

6-Hydroxyetodolac (RAK-901) is the pharmacologically inactive phase I metabolite of etodolac, essential as a certified analytical reference standard for LC-MS/MS method validation, CYP2C9 pharmacogenomics studies, and diazo-based bilirubin interference testing. Unlike active etodolac or other hydroxylated metabolites (7-hydroxyetodolac, 8-(1-hydroxyethyl)etodolac), this compound exhibits no COX inhibitory activity and generates unique retention times and MS/MS fragmentation patterns, precluding interchangeable use. Choose 6-hydroxyetodolac to establish accurate lower limits of quantitation and avoid false-positive diagnostic assay interference.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 101901-06-8
Cat. No. B138032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyetodolac
CAS101901-06-8
Synonyms1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid;  RAK 901; 
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
InChIKeyGQHWDDBALZVXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyetodolac (CAS 101901-06-8): Pharmacologically Inactive Etodolac Metabolite for PK Studies and Analytical Reference Standards


6-Hydroxyetodolac (CAS 101901-06-8) is a phase I hydroxylated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac . Unlike the parent compound etodolac, which exhibits COX-2 selective inhibitory activity, 6-hydroxyetodolac is pharmacologically inactive in both in vitro prostaglandin production assays and in vivo anti-inflammatory models [1]. This compound is one of three hydroxylated etodolac metabolites identified in human urine and plasma, alongside 7-hydroxyetodolac and 8-(1-hydroxyethyl)etodolac [2]. 6-Hydroxyetodolac carries the additional designation RAK-901 and is utilized primarily as an analytical reference standard for pharmacokinetic, metabolism, and bioanalytical method development studies involving etodolac.

Why 6-Hydroxyetodolac Cannot Be Substituted by Other Etodolac Metabolites in Analytical Workflows


Substituting 6-hydroxyetodolac with 7-hydroxyetodolac, 8-(1-hydroxyethyl)etodolac, or the parent drug etodolac in analytical or pharmacokinetic studies introduces quantifiable analytical error and misinterpretation of metabolic pathways. These four compounds possess distinct retention times in HPLC systems and generate unique MS/MS fragmentation patterns that preclude interchangeability in LC-MS/MS method validation [1]. Furthermore, while etodolac is an active COX-2 inhibitor with an approximate 10-fold selectivity over COX-1 in isolated enzyme assays [2], 6-hydroxyetodolac demonstrates no detectable COX inhibitory activity [3]. This functional divergence means that pharmacological activity cannot be inferred from the presence of this metabolite, and conversely, this metabolite cannot serve as a surrogate for assessing COX inhibition in cellular or biochemical assays. The compound also induces false-positive reactions in diazo diagnostic tests for urinary bilirubin, a property shared with 7-hydroxyetodolac but absent in etodolac and 8-(1-hydroxyethyl)etodolac [3]. Each hydroxylated metabolite thus occupies a distinct analytical and functional niche.

6-Hydroxyetodolac (CAS 101901-06-8): Head-to-Head Quantitative Differentiation Against Parent Drug and Structural Analogs


6-Hydroxyetodolac Shows No Detectable COX Inhibitory Activity Versus Parent Etodolac in Chondrocyte Prostaglandin Assays

In a direct comparative in vitro assay measuring prostaglandin production in chondrocyte cells, 6-hydroxyetodolac demonstrated no detectable inhibitory activity, whereas the parent compound etodolac was active [1]. The study evaluated all five etodolac metabolites (6-hydroxyetodolac, 7-hydroxyetodolac, 8-(1'-hydroxy)etodolac, N-methyletodolac, 4-ureidoetodolac, and 4-oxoetodolac) alongside etodolac, reporting that all metabolites were either inactive or possessed only marginal activity [1]. This establishes 6-hydroxyetodolac as a pharmacologically inert species.

COX inhibition prostaglandin biosynthesis in vitro pharmacology

6-Hydroxyetodolac Is Inactive in Rat Adjuvant-Induced Edema Model Unlike Etodolac

In the rat adjuvant-induced edema model, a standard preclinical assay for anti-inflammatory efficacy, 6-hydroxyetodolac was reported as inactive or possessing only marginal activity, in direct contrast to the parent drug etodolac which demonstrated significant anti-inflammatory effects [1]. All five synthesized etodolac metabolites, including 6-hydroxyetodolac, were evaluated in this model and found to lack meaningful in vivo anti-inflammatory activity [1].

in vivo anti-inflammatory activity rat adjuvant edema preclinical pharmacology

6-Hydroxyetodolac Accounts for Less Than 10% of Total Serum Drug Following Etodolac Administration

After a single oral dose of 14C-etodolac in human subjects, hydroxylated metabolites including 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1-hydroxyethyl)etodolac collectively accounted for less than 10% of total drug-related material in serum [1]. The parent compound etodolac represented the predominant circulating species at peak concentration (two hours post-dose) and remained the major component thereafter [1]. Etodolac exhibits greater than 99% human serum protein binding and an elimination half-life averaging six hours [1].

pharmacokinetics drug metabolism human PK

6-Hydroxyetodolac Induces False-Positive Urinary Bilirubin Tests Unlike Parent Etodolac

Both 6-hydroxyetodolac and 7-hydroxyetodolac, the two phenolic hydroxylated metabolites of etodolac, induce false-positive reactions in diazo diagnostic tests for bilirubin in urine [1]. This interference was identified during clinical studies of etodolac and attributed specifically to these two metabolites [1]. The parent compound etodolac does not produce this interference, and 8-(1-hydroxyethyl)etodolac is not implicated in this effect.

clinical chemistry interference diazo bilirubin assay diagnostic test interference

Optimal Research and Industrial Applications for 6-Hydroxyetodolac (CAS 101901-06-8) Based on Differential Evidence


LC-MS/MS Method Development and Validation for Etodolac Pharmacokinetic Studies

6-Hydroxyetodolac serves as a critical analytical reference standard for developing and validating LC-MS/MS methods to quantify etodolac and its metabolites in human plasma and urine [1]. Given that hydroxylated metabolites collectively account for less than 10% of total serum drug following etodolac administration [1], accurate quantitation requires a certified reference standard of 6-hydroxyetodolac to establish lower limits of quantitation and to differentiate this metabolite from co-eluting 7-hydroxyetodolac and 8-(1-hydroxyethyl)etodolac [2]. The distinct retention times and MS/MS fragmentation patterns of each hydroxylated metabolite preclude the use of a single metabolite standard for method validation [2].

Negative Control in COX-2 Selectivity and Anti-Inflammatory Mechanism Studies

6-Hydroxyetodolac is an ideal negative control for in vitro and in vivo studies investigating the COX-2 selective inhibition and anti-inflammatory mechanisms of etodolac and related tetrahydropyrano-indole derivatives. The compound demonstrates no detectable activity in chondrocyte prostaglandin production assays and is inactive in the rat adjuvant-induced edema model, in direct contrast to the parent drug etodolac [3]. This established lack of pharmacological activity allows researchers to differentiate COX-dependent anti-inflammatory effects from COX-independent or metabolite-mediated effects when interpreting results from etodolac-treated experimental systems.

Clinical Chemistry Interference Studies and Urinary Bilirubin Assay Validation

6-Hydroxyetodolac is a key reagent for investigating drug-induced interference in diazo-based urinary bilirubin diagnostic tests. Both 6-hydroxyetodolac and 7-hydroxyetodolac produce false-positive reactions in these assays, whereas the parent drug etodolac does not interfere [1]. Clinical laboratories and diagnostic test developers require purified 6-hydroxyetodolac to characterize interference thresholds, validate modified assay protocols, and establish interpretive guidance for patients receiving etodolac therapy. This application is unique to the phenolic hydroxylated metabolites among the etodolac metabolite family.

Metabolic Pathway Elucidation and CYP2C9-Mediated Hydroxylation Studies

6-Hydroxyetodolac is a definitive marker for CYP2C9-mediated 6-hydroxylation of etodolac [4]. The compound was synthesized and structurally characterized to confirm the identity of the urinary metabolite observed in human disposition studies [3]. Researchers investigating CYP2C9 pharmacogenomics, drug-drug interaction potential, or species-specific metabolic profiles require authenticated 6-hydroxyetodolac to quantify the 6-hydroxylation pathway relative to alternative metabolic routes (7-hydroxylation, 8-(1-hydroxyethyl) formation, and glucuronidation) [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyetodolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.